N-[3-(aminomethyl)phenyl]butanamide
Description
N-[3-(Aminomethyl)phenyl]butanamide is a synthetic organic compound characterized by a butanamide backbone linked to a phenyl ring substituted with an aminomethyl group (-CH₂NH₂) at the meta position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity via the amide and primary amine groups.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11(14)13-10-6-3-5-9(7-10)8-12/h3,5-7H,2,4,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKRIBSFDHCCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602692 | |
| Record name | N-[3-(Aminomethyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-69-2 | |
| Record name | N-[3-(Aminomethyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]butanamide typically involves the reaction of 3-(aminomethyl)aniline with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares N-[3-(aminomethyl)phenyl]butanamide with three structurally related compounds:
| Compound Name | Molecular Formula | Average Mass | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₁₆N₂O | 192.26 g/mol | 3-aminomethylphenyl | Amide, primary amine |
| 3-Methyl-N-(2-phenylethyl)butanamide | C₁₃H₁₉NO | 205.30 g/mol | 2-phenylethyl, 3-methylbutanamide | Amide, aromatic ring |
| N-(4-Butanoyl-3-hydroxyphenyl)butanamide | C₁₄H₁₉NO₃ | 249.31 g/mol | 3-hydroxy-4-butanoylphenyl | Amide, hydroxyl, ketone |
| CTPS1 Inhibitor Derivative* | C₂₂H₂₀ClN₅O₃S | 481.94 g/mol | Chloropyridinyl, sulfonamido-pyrimidinyl | Amide, sulfonamide, heterocycle |
Key Observations :
- Hydrogen Bonding: Unlike 3-methyl-N-(2-phenylethyl)butanamide, the target compound’s aminomethyl group allows for additional hydrogen-bonding interactions, which may influence binding to biological targets .
Crystallographic and Physicochemical Data
- Target Compound: Crystallographic data are unavailable. However, analogs like N-(4-Butanoyl-3-hydroxyphenyl)butanamide exhibit planar arrangements of aromatic and amide groups stabilized by intramolecular O-H···O and C-H···O bonds .
- 3-Methyl-N-(2-phenylethyl)butanamide : Higher molecular weight (205.30 g/mol) and lipophilicity compared to the target compound, as inferred from its phenethyl substituent .
Biological Activity
N-[3-(aminomethyl)phenyl]butanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, also known as a derivative of phenylbutanamide, possesses a structure that includes an amine group, which plays a crucial role in its biological activity. The compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 195.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in inflammatory processes:
- Inhibition of Leukotriene A-4 Hydrolase : This enzyme is responsible for converting leukotriene A-4 into leukotriene B-4, a potent pro-inflammatory mediator. By inhibiting this enzyme, this compound may reduce inflammation and offer therapeutic benefits in conditions such as asthma and other inflammatory diseases .
Biological Activities
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways through its interaction with leukotriene pathways.
- Enzyme Interactions : It participates in various biochemical reactions due to its nucleophilic amine group, allowing it to form amides and other derivatives .
- Potential Therapeutic Applications :
- Treatment of inflammatory diseases
- Development of anti-inflammatory drugs targeting leukotriene pathways
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Inhibition of Leukotriene A-4 | Reduces pro-inflammatory mediators |
| Enzyme Interactions | Acts as a nucleophile in biochemical reactions |
| Therapeutic Potential | Investigated for anti-inflammatory drug development |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental approaches:
- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly inhibited leukotriene production in vitro, suggesting its efficacy in reducing inflammation .
- Mechanistic Insights : Research indicates that the compound's interactions with specific proteins can lead to altered signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
This compound shares structural similarities with other compounds but exhibits unique properties that enhance its biological activity:
| Compound Name | Key Features |
|---|---|
| N-[3-(aminomethyl)phenyl]acetamide | Similar amine functionality |
| N-[3-(aminomethyl)phenyl]propionamide | Variation in alkyl chain length |
| N-[3-(aminomethyl)phenyl]hexanamide | Increased hydrophobicity due to longer chain |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
